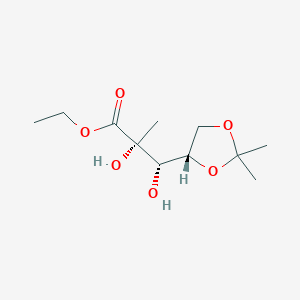
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate is a chiral compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate typically involves multiple steps, including the formation of the dioxolane ring and the introduction of the hydroxyl and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of ester groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate
- (2S,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate
Uniqueness
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H20O6 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
ethyl (2R,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |
InChI |
InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m0/s1 |
Clave InChI |
BHCHXRCKXIVVCN-DKCNOQQISA-N |
SMILES isomérico |
CCOC(=O)[C@@](C)([C@H]([C@@H]1COC(O1)(C)C)O)O |
SMILES canónico |
CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)
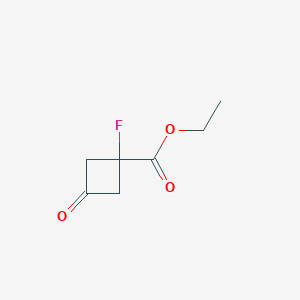


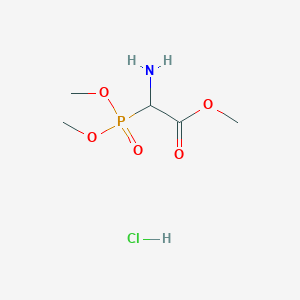
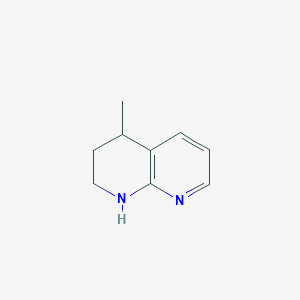
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
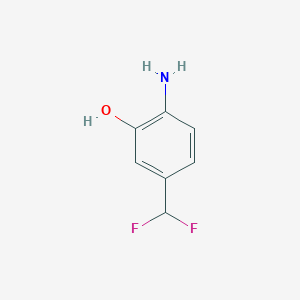

![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)


